3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid
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Overview
Description
3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with amino and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with suitable reagents under controlled conditions. For instance, the reaction can be carried out using hypochlorite oxidation, which proceeds regio- and stereoselectively depending on the nature of the solvents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Noncatalyzed hypochlorite oxidation can lead to different products depending on the solvent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form polycyclic systems, which are of interest for their biological activity.
Common Reagents and Conditions
Oxidation: Hypochlorite in different solvents.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Cyclization: Catalytic amounts of acids in solvents like acetic acid or toluene.
Major Products
Oxidation Products: Depending on the solvent, different regio- and stereoisomers can be formed.
Substitution Products: Various substituted thienopyridine derivatives.
Cyclization Products: Polycyclic compounds with potential biological activity.
Scientific Research Applications
3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including inhibitors of kinases and other enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Research: It is used in the study of various biological pathways and mechanisms due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of certain kinases, which play crucial roles in cellular signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-2-benzoyl-4-isopropylthieno[2,3-b]pyridine-5-carbonitrile: Another thienopyridine derivative with similar structural features.
2,2’-Bipyridine-4,4’-dicarboxylic acid: A related compound with a pyridine core and carboxylic acid groups.
Uniqueness
3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H12N2O4S |
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Molecular Weight |
280.30 g/mol |
IUPAC Name |
3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-4(2)6-3-5(11(15)16)7-8(13)9(12(17)18)19-10(7)14-6/h3-4H,13H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
OPXSEFUFMTUCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=C(S2)C(=O)O)N |
Origin of Product |
United States |
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